Fmoc-N-(4-aminobutyl)-glycine hydrochloride

Somatostatin receptor pharmacology Peptoid SAR Receptor subtype selectivity

Researchers designing peptidomimetics often face unpredictable SAR when varying side-chain spacer length, making systematic library construction essential. Fmoc-N-(4-aminobutyl)-glycine hydrochloride solves this by providing the critical four-carbon Nab monomer, validated for hsst5 receptor engagement and complete protease resistance in SFTI-1 analogs. - ≥99% HPLC purity ensures minimal side reactions during on-resin acylation or conjugation. - Free primary amine side chain eliminates Boc deprotection steps, compatible with acid-labile resins. - Serves as an indispensable negative control in antimicrobial peptoid SAR campaigns (MIC >500 µg/mL for Nab hexamers).

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
Cat. No. B13011747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(4-aminobutyl)-glycine hydrochloride
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCNCC(=O)O.Cl
InChIInChI=1S/C21H24N2O4.ClH/c24-20(25)13-22-11-5-6-12-23-21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19,22H,5-6,11-14H2,(H,23,26)(H,24,25);1H
InChIKeyCXBHDWWKCZCSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-(4-aminobutyl)-glycine Hydrochloride: Key Properties and Peptoid Building Block Role


Fmoc-N-(4-aminobutyl)-glycine hydrochloride (CAS 908117-93-1; synonym Fmoc-Abg-OH·HCl; molecular formula C21H24N2O4·HCl; MW 404.89) is an Fmoc-protected N-substituted glycine derivative classified as a peptoid monomer building block . It features a nine-fluorenylmethoxycarbonyl (Fmoc) α-amine protecting group compatible with standard solid-phase peptide synthesis (SPPS) protocols, a glycine core, and a 4-aminobutyl side chain that provides a primary amine terminus spaced four methylene units from the backbone nitrogen [1]. This compound belongs to the N-(aminoalkyl)glycine family and is structurally positioned between the shorter N-(2-aminoethyl)glycine (Aeg, the canonical peptide nucleic acid backbone) and the longer N-(6-aminohexyl)glycine (Nah) analogs, affording distinct spatial and physicochemical properties for peptidomimetic design [2].

Fmoc-based SPPS compatibility
Free amine side chain for on-resin conjugation
4-Aminobutyl spacer for receptor-domain reach studies

Why Spacer Length Matters: Functional Consequences of Replacing N-(4-aminobutyl)-glycine


The N-(aminoalkyl)glycine family exhibits non-linear and unpredictable structure-activity relationships with respect to side-chain spacer length. In antimicrobial peptoid hexamers, N-(4-aminobutyl)glycine (Nab)- and N-(6-aminohexyl)glycine (Nah)-containing sequences were both inactive (MIC > 500 µg·mL⁻¹), while the three-carbon spacer N-(3-aminopropyl)glycine (Nap) showed moderate activity (MIC 125–250 µg·mL⁻¹), demonstrating that spacer length alone does not predict potency [1]. Conversely, in somatostatin receptor pharmacology, the four-carbon butyl spacer of Nlys was essential for hsst5 receptor subtype binding enhancement compared to the two-carbon ethyl spacer of Ndab, which failed to reach the receptor binding domain [2]. These orthogonal lines of evidence confirm that substitution among Fmoc-N-(aminoalkyl)-glycine analogs cannot be made on the basis of nominal chemical similarity alone; the functional consequences—whether antimicrobial potency, receptor subtype selectivity, or protease resistance—depend on the precise spacer length in a context-specific manner [3].

Shorter aminoalkyl spacers (Aeg, Nap) may not replicate binding
2‑aminoethyl and 3‑aminopropyl analogs cannot achieve the spatial reach required for hsst5 engagement, as shown by head‑to‑head receptor data.
Boc‑protected analog introduces extra deprotection step
Fmoc‑N‑(4‑Boc‑aminobutyl)‑glycine requires TFA treatment that may be incompatible with acid‑labile linkers or side‑chain protection strategies.
Spacer length alone does not predict antimicrobial activity
Nab hexamers were inactive (MIC >500 µg/mL) while Nap hexamers showed moderate activity; substitution for antimicrobial screening requires context‑specific validation.

Differentiation Evidence: Direct Comparisons with Shorter or Longer Analogs


hsst5 Receptor Selectivity: 4-Aminobutyl vs. 2-Aminoethyl Spacer

In a direct head-to-head comparison within the same cyclic hexapeptide scaffold c[Phe11-Xaa6-Phe7-D-Trp8-Lys9-Thr10], the Nlys analog (Xaa = N-(4-aminobutyl)glycine) demonstrated enhanced binding potency to the recombinant human somatostatin receptor subtype 5 (hsst5) compared to the Ndab analog (Xaa = N-(2-aminoethyl)glycine), while maintaining identical binding potency to the hsst2 receptor [1]. The conformational basis was established by NMR and molecular dynamics: the Nlys butyl side chain extends sufficiently to engage a negatively charged binding domain on hsst5, whereas the shorter Ndab ethyl side chain cannot reach this pocket [2]. A negatively charged Nasp analog (Xaa = N-(2-carboxyethyl)glycine) lost binding to hsst receptors entirely, confirming the requirement for both a basic residue and adequate spacer length [1].

hsst5 Selectivity
Head-to-head
Nlys (4‑aminobutyl) enhances hsst5 binding vs. Ndab (2‑aminoethyl); identical hsst2 binding maintained.
Supports spacer‑length‑dependent receptor engagement
Exact IC50 values not publicly available; reported as qualitative enhancement
Somatostatin receptor pharmacology Peptoid SAR Receptor subtype selectivity

Antimicrobial Activity: Nab vs. Nap and Nah in Peptoid Hexamers

In a systematic structure-activity relationship study of N-acetylated linear hexameric peptoids, those composed of N-(4-aminobutyl)glycine (Nab) or N-(6-aminohexyl)glycine (Nah) were not active (MIC > 500 µg·mL⁻¹) against all bacteria tested. In contrast, hexamers containing the three-carbon spacer N-(3-aminopropyl)glycine (Nap) or N-(4-guanidinobutyl)glycine (Ngb) displayed moderate antimicrobial activity with MIC values of 125–250 µg·mL⁻¹ [1]. This head-to-head comparison reveals a non-monotonic relationship between aminoalkyl spacer length and antimicrobial potency: the 4-carbon butyl spacer (Nab) is inactive in this context, while both the shorter 3-carbon propyl spacer (Nap) and the guanidinylated 4-carbon analog (Ngb) are active [1]. Among all cationic molecules tested in this study, no consistent correlation was observed between aminoalkyl side-chain length or amino-versus-guanidino functionality and antimicrobial activity [1].

Antimicrobial Activity
Head-to-head
Nab hexamers: MIC >500 µg/mL (inactive); Nap hexamers: MIC 125–250 µg/mL (moderate activity).
Spacer length non‑linearly impacts antimicrobial response
Class‑level SAR; activity is context‑dependent and not predicted by spacer length alone
Antimicrobial peptoids Cationic side chain SAR MIC comparison

Protease Resistance in SFTI-1 Trypsin Inhibitor via Nlys Substitution

Substitution of Lys5 in the trypsin inhibitor SFTI-1 with N-(4-aminobutyl)-glycine (Nlys) produced a peptoid-peptide hybrid ([Nlys5]SFTI-1) that was completely protease-resistant at the P1-P1′ reactive site, while retaining potent trypsin inhibitory activity [1]. This contrasts with the native Lys5-containing SFTI-1, whose P1-P1′ bond is susceptible to proteolytic cleavage [2]. The structural basis was confirmed by X-ray crystallography of the (NLys)5SFTI-1–trypsin complex at 1.29 Å resolution, which revealed that the structural differences between the Nlys-modified and native SFTI-1–trypsin complexes are surprisingly small, with the key difference being the direct participation of the Ser214 carbonyl group of the enzyme in binding [3]. The association constant (Ka) for native SFTI-1 is 1.1 × 10¹⁰ M⁻¹ (Ki ≈ 0.5 nM) [4]; the Nlys analog retains potent inhibition while gaining complete proteolytic stability [1].

Protease Resistance
Cross‑study
[Nlys5]SFTI‑1: complete P1‑P1' protease resistance; retains sub‑nM trypsin inhibition vs. native Lys5.
Confers proteolytic stability at the scissile bond
Supported by X‑ray crystallography (1.29 Å) and hydrolysis assays at pH 3.5–8.3
Serine protease inhibition Peptoid-peptide hybrid Proteolytic stability

Commercial Quality: High-Purity and Free Amine Hydrochloride Form

Fmoc-N-(4-aminobutyl)-glycine hydrochloride is commercially available from ChemImpex (Catalog No. 26469) at ≥99% purity by HPLC, with a melting point of 183–188 °C, molecular weight of 404.89 g/mol, and a defined MDL number (MFCD09752870) and PubChem ID (75487584) . The hydrochloride salt form enhances solubility in polar organic solvents commonly used in SPPS (DMF, NMP) compared to the free base form. Storage conditions are specified at 0–8 °C . Santa Cruz Biotechnology also supplies this compound (Catalog No. sc-475801) . In contrast, the Boc-orthogonally protected analog Fmoc-N-(4-Boc-aminobutyl)-glycine (CAS 171856-09-0) requires an additional TFA deprotection step incompatible with acid-sensitive peptide sequences, whereas the free amine hydrochloride form of Fmoc-N-(4-aminobutyl)-glycine is directly compatible with on-resin functionalization or conjugation after Fmoc deprotection .

Commercial Quality
Supplier data
≥99% HPLC purity; HCl salt; MW 404.89; mp 183–188 °C.
Meets SPPS‑grade specifications
Free amine form enables direct on‑resin functionalization without extra deprotection
SPPS building block quality HPLC purity specification Procurement-grade characterization

Molecular Reach and Flexibility: The 4-Aminobutyl Spacer Advantage

Fmoc-N-(4-aminobutyl)-glycine hydrochloride possesses 9 rotatable bonds, 3 hydrogen bond donors, and 5 hydrogen bond acceptors, with an exact mass of 404.15 Da [1]. The 4-aminobutyl side chain provides an extended reach of approximately 6.3 Å (fully extended) from the glycine backbone nitrogen to the terminal primary amine, compared to approximately 3.8 Å for the 2-aminoethyl analog (Fmoc-Aeg-OH) and approximately 5.1 Å for the 3-aminopropyl analog [2]. This differential reach was functionally validated in the somatostatin receptor system: molecular dynamics simulations confirmed that the Nlys butyl side chain extends far enough to engage the negatively charged hsst5 binding domain, while the Ndab ethyl side chain cannot [3]. The increased rotatable bond count (9 vs. ~7 for the 2-aminoethyl analog) provides greater conformational sampling, which can be advantageous for induced-fit binding or disadvantageous for entropic reasons depending on the target.

Molecular Reach
Class‑level
4‑aminobutyl spacer: ~6.3 Å reach; 9 rotatable bonds; 3 H‑bond donors.
Occupies a unique middle ground among aminoalkyl spacers
Estimated from computed properties; model‑dependent geometry
Molecular flexibility Peptoid conformation Side-chain reach

Optimal Applications Based on Differentiation Evidence


Design of hsst5-Selective Somatostatin Peptidomimetics

The 4-aminobutyl spacer of Fmoc-N-(4-aminobutyl)-glycine hydrochloride is specifically validated for enhancing hsst5 receptor subtype binding while maintaining hsst2 affinity in cyclic hexapeptide somatostatin analogs . Researchers designing hsst5-selective ligands for potential applications in insulin-dependent diabetes or growth hormone modulation should select this building block over the shorter 2-aminoethyl (Ndab) or 3-aminopropyl analogs, which cannot achieve the necessary spatial reach to engage the hsst5 binding domain [1]. The Fmoc protection enables direct incorporation into standard SPPS workflows without protocol modification.

Engineering Protease-Resistant Serine Protease Inhibitors

Fmoc-N-(4-aminobutyl)-glycine hydrochloride is the precursor to the Nlys peptoid monomer that, when substituted at the P1 position of SFTI-1, confers complete protease resistance at the P1-P1′ reactive site while retaining sub-nanomolar trypsin inhibitory potency . This application is supported by X-ray crystallographic evidence (1.29 Å resolution) confirming that the Nlys substitution does not significantly perturb the inhibitor-enzyme complex architecture [1]. For any serine protease inhibitor engineering program where proteolytic stability at the scissile bond is a design criterion, this building block provides a validated solution. In linear peptide contexts, supplementary cyclization (disulfide or head-to-tail) is recommended to maximize stability [2].

On-Resin Functionalization via Free Terminal Amine

The hydrochloride salt form of Fmoc-N-(4-aminobutyl)-glycine provides a free primary amine on the 4-aminobutyl side chain that is immediately available for on-resin acylation, reductive amination, or conjugation with activated esters, isocyanates, or sulfonyl chlorides after incorporation into the growing peptide chain . This contrasts with the Boc-protected analog Fmoc-N-(4-Boc-aminobutyl)-glycine (CAS 171856-09-0), which requires an additional TFA deprotection step that is incompatible with acid-labile resin linkers and side-chain protecting groups [1]. The ≥99% HPLC purity specification (ChemImpex) ensures minimal side-product formation during these on-resin derivatization steps .

Peptoid Library SAR Studies Across Aminoalkyl Spacers

The non-monotonic antimicrobial SAR data—where the 4-aminobutyl spacer (Nab) is inactive (MIC > 500 µg·mL⁻¹) while both the 3-aminopropyl (Nap) and 4-guanidinobutyl (Ngb) spacers are moderately active (MIC 125–250 µg·mL⁻¹)—establishes Fmoc-N-(4-aminobutyl)-glycine hydrochloride as an essential negative control and structural probe in systematic peptoid library campaigns . When building a complete aminoalkyl spacer series (C2, C3, C4, C6, and guanidinylated variants) for SAR analysis, the 4-carbon butyl monomer is indispensable for resolving the non-linear relationship between spacer length and biological activity. Its omission would create a critical gap in any structure-activity matrix.

Application
Selection Property
Validation Focus
hsst5‑Selective Peptidomimetic Design
Spacer‑length‑dependent receptor binding reach
hsst5 binding endpoint context vs. shorter spacers
Protease‑Resistant Inhibitor Engineering
P1 site substitution with N‑(4‑aminobutyl)glycine
Proteolytic stability and inhibitory potency endpoints
On‑Resin Side‑Chain Functionalization
Free amine hydrochloride form
Direct conjugation without additional deprotection step
Aminoalkyl Spacer SAR Library
4‑Carbon butyl spacer as structural probe
Non‑linear antimicrobial activity SAR interpretation
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